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  • Product: 6-Chloro-1,7-naphthyridin-2(1H)-one
  • CAS: 93493-68-6

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Application Notes & Protocols: 6-Chloro-1,7-naphthyridin-2(1H)-one in Drug Discovery

< Introduction: The Emergence of the Naphthyridinone Scaffold The naphthyridine core, a bicyclic heterocyclic system composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Emergence of the Naphthyridinone Scaffold

The naphthyridine core, a bicyclic heterocyclic system composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique geometry and hydrogen bonding capabilities allow it to serve as a versatile scaffold for designing ligands that interact with a multitude of biological receptors.[1][2] Within this family, the 1,7-naphthyridin-2(1H)-one isomer has garnered significant attention as a foundational core for the development of highly potent and selective kinase inhibitors.[3] The strategic placement of a chlorine atom at the 6-position, yielding 6-Chloro-1,7-naphthyridin-2(1H)-one , provides a crucial chemical handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. While this specific compound is often a key intermediate, its derivatives have shown potential as anticancer and antimicrobial agents.[4] This document provides a detailed guide for researchers on leveraging this scaffold in drug discovery, focusing on its application as a kinase inhibitor, with a particular emphasis on the ERK1/2 signaling pathway.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its successful application in both in vitro and in vivo settings.

PropertyValueSource
Chemical Formula C₈H₅ClN₂OSmolecule[4]
Molecular Weight 180.59 g/mol Smolecule[4]
Appearance Solid (Typical)General Knowledge
Solubility Soluble in organic solvents like DMSO, DMFGeneral Knowledge
Key Reactivity The chlorine at C6 is susceptible to nucleophilic substitution, enabling derivatization.Smolecule[4]

Mechanism of Action & Key Biological Targets

The primary utility of the 1,7-naphthyridin-2(1H)-one scaffold lies in its function as a hinge-binding motif for protein kinases. Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[5]

Primary Target Class: Protein Kinases

Derivatives of the naphthyridinone core have been successfully developed as potent inhibitors of several key kinases, including:

  • PIP4K2A: A lipid kinase involved in cancer cell metabolism and survival.[3] The development of selective inhibitors based on the 1,7-naphthyridine core serves as a valuable tool to probe PIP4K2A signaling.[6]

  • PKMYT1: A crucial regulator of the G2/M cell cycle transition, making it a promising oncology target.[7]

  • FGFR4: A receptor tyrosine kinase implicated in hepatocellular carcinoma.[8]

  • ERK1/2 (MAPK3/MAPK1): Central nodes in the RAS/MAPK signaling pathway, which is dysregulated in approximately 30% of human cancers.[9]

Focus: Inhibition of the ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that drives cell proliferation and survival.[10] Hyperactivation of this pathway, often through mutations in BRAF or RAS genes, is a major oncogenic driver.[9][11] Extracellular-signal-regulated kinases 1 and 2 (ERK1/2) are the final kinases in this cascade, and their inhibition presents a compelling therapeutic strategy, particularly in tumors that have developed resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[9]

The 1,7-naphthyridin-2(1H)-one scaffold can be elaborated to create potent and selective inhibitors of ERK1/2, such as the clinical candidate AZD0364.[9] These inhibitors function by competing with ATP for binding in the kinase's active site, thereby preventing the phosphorylation of downstream substrates like RSK and ultimately halting the pro-proliferative signal.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Myc) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 6-Chloro-1,7-naphthyridin-2(1H)-one Derivative (e.g., AZD0364) Inhibitor->ERK Inhibition

Caption: A typical workflow for developing kinase inhibitors from a core scaffold.

Conclusion and Future Perspectives

The 6-Chloro-1,7-naphthyridin-2(1H)-one scaffold is a validated and highly valuable starting point for the discovery of novel kinase inhibitors. Its synthetic tractability allows for extensive chemical modification to achieve high potency and selectivity against specific kinase targets. The protocols outlined here provide a robust framework for the initial biochemical and cellular characterization of new derivatives. Future work in this area will likely focus on developing inhibitors with unique selectivity profiles to overcome existing drug resistance mechanisms and exploring novel kinase targets within and beyond oncology. The ultimate goal is to translate the chemical potential of this privileged scaffold into safe and effective therapeutics.

References

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy.Journal of Medicinal Chemistry.
  • Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma.Journal of Medicinal Chemistry.
  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.PUBDB.
  • Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC). Journal of Medicinal Chemistry. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC). ResearchGate. Available at: [Link]

  • 2020 AACR: Different pharmacodynamic profiles of ERK1/2 inhibition can elicit comparable anti-tumor activity. Astex Pharmaceuticals. Available at: [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Available at: [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. Available at: [Link]

  • ERK2 Recombinant Human Active Protein Kinase. Reaction Biology. Available at: [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one

Welcome to the technical support guide for the synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges, provide field-proven troubleshooting advice, and detail the underlying chemical principles to empower you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 6-Chloro-1,7-naphthyridin-2(1H)-one?

The most prevalent and industrially relevant synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one involves a two-step sequence starting from 1,7-naphthyridine-2,6-diol (also known as 2,6-dihydroxy-1,7-naphthyridine).

  • Step 1: Dichlorination. The dihydroxy starting material is first treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a catalyst or additive like phosphorus pentachloride (PCl₅) or an organic base (e.g., triethylamine, N,N-diisopropylethylamine). This step converts both hydroxyl groups (the enolic hydroxyl at C6 and the lactam at C2) to yield the highly reactive intermediate, 2,6-Dichloro-1,7-naphthyridine .[1][2]

  • Step 2: Selective Hydrolysis. The resulting dichloro intermediate is then subjected to controlled, selective hydrolysis. The chloro group at the C2 position is significantly more labile and susceptible to nucleophilic attack than the one at C6. Careful treatment with a weak base in aqueous media (e.g., sodium bicarbonate solution) or simply a controlled aqueous workup selectively hydrolyzes the C2-chloro group back to the thermodynamically stable lactam, affording the desired product, 6-Chloro-1,7-naphthyridin-2(1H)-one.

This route's reliability hinges on precise control over the conditions of both the chlorination and hydrolysis steps to manage the formation of key byproducts.

Q2: What is the mechanistic basis for using phosphorus oxychloride (POCl₃) in this synthesis?

Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent ideally suited for converting heterocyclic ketones (lactams) and phenols/enols into their corresponding chlorides. The mechanism involves the activation of the carbonyl or hydroxyl oxygen by the electrophilic phosphorus atom of POCl₃.

For the lactam at C2, it can exist in tautomeric equilibrium with its lactim form (2-hydroxy-1,7-naphthyridine). The hydroxyl oxygen of the lactim tautomer attacks POCl₃, forming a phosphate ester intermediate. Subsequent attack by a chloride ion (from POCl₃ itself or an additive like PCl₅) displaces the phosphate group, yielding the 2-chloro functionality. A similar mechanism operates at the C6 hydroxyl group. This transformation is a variation of the Vilsmeier-Haack reaction principle, where an oxygen-containing functional group is activated for substitution.[3][4]

Troubleshooting Guide: Common Byproducts & Solutions

The synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one is often complicated by three primary byproducts. Understanding their formation is key to troubleshooting and optimizing the reaction.

Byproduct_Formation

Problem 1: My final product is contaminated with 2,6-Dichloro-1,7-naphthyridine.
  • Observation: You observe a significant peak in your LC-MS corresponding to the mass of the dichloro species (M+ at m/z 198/200/202 for Cl₂ isotope pattern).[5] Your ¹H NMR may show sharper aromatic signals and the absence of the broad N-H proton of the lactam.

  • Root Cause (Causality): This is an "over-chlorination" byproduct that results from incomplete hydrolysis of the reactive dichloro intermediate. The hydrolysis step (Step 2) was either too short, performed at too low a temperature, or used an insufficient amount of water/base to fully convert the intermediate to the final product.

  • Solution:

    • Optimize Hydrolysis: Increase the reaction time or temperature (e.g., from 0 °C to room temperature) of the aqueous workup. Ensure vigorous stirring to facilitate phase mixing if your reaction is in an organic solvent.

    • pH Adjustment: The hydrolysis is often base-mediated. Ensure the pH of the aqueous phase is slightly basic (pH 8-9) by carefully adding a solution of NaHCO₃ or Na₂CO₃. Avoid strong bases like NaOH, which can promote unwanted side reactions.

    • Reprocessing: If you have already isolated the contaminated product, you can often re-subject the mixture to hydrolysis conditions. Dissolve the material in a suitable solvent (e.g., THF, Dioxane) and treat it with aqueous NaHCO₃ solution at room temperature, monitoring the disappearance of the dichloro byproduct by TLC or LC-MS.

Problem 2: My analysis shows a high percentage of the starting material, 1,7-Naphthyridine-2,6-diol.
  • Observation: A major peak corresponding to the starting material (M+ at m/z 162) is present in the crude product analysis. The material may also show poor solubility in common organic solvents like DCM or EtOAc.

  • Root Cause (Causality): This indicates an incomplete chlorination reaction (Step 1). Potential causes include:

    • Insufficient chlorinating agent (POCl₃).

    • Reaction temperature was too low or the reaction time was too short.

    • Poor quality or wet POCl₃/solvents, which would quench the reagent.

    • The starting material has very low solubility in the reaction solvent, preventing it from reacting efficiently.

  • Solution:

    • Reagent Stoichiometry: Increase the equivalents of POCl₃ used. For a slurry reaction, a significant excess (5-10 volumes) may be necessary to act as both reagent and solvent.

    • Temperature & Time: Gradually increase the reaction temperature. Many POCl₃ chlorinations require heating at reflux (typically ~110 °C) for several hours. Monitor the reaction progress by taking aliquots, carefully quenching them, and analyzing by LC-MS.

    • Additives: The addition of PCl₅ (0.2-0.5 eq) can increase the chlorinating power of the system.[2] Alternatively, adding a tertiary amine base (e.g., DIPEA) can act as a catalyst and acid scavenger.

    • Ensure Anhydrous Conditions: Use freshly distilled POCl₃ and dry solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).

Problem 3: The reaction worked, but my final product is difficult to purify and has baseline material on TLC.
  • Observation: The crude product appears as a dark, possibly tarry solid. TLC analysis shows the desired product spot but also significant streaking or material at the baseline that does not elute.

  • Root Cause (Causality): This is often due to residual phosphorus-containing byproducts from the POCl₃ reagent. During the aqueous workup, POCl₃ hydrolyzes to phosphoric acid and HCl. If not completely removed, these acidic residues can char the product upon concentration or heating, leading to polymerization and purification difficulties.

  • Solution:

    • Thorough Quenching: The reaction mixture must be quenched carefully and completely. The standard procedure is to cool the reaction mixture and slowly add it to a vigorously stirred mixture of ice and water. This hydrolyzes excess POCl₃ and precipitates the organic material.

    • Extraction & Wash: After quenching, it is crucial to perform a liquid-liquid extraction. Dissolve/suspend the crude material in a suitable organic solvent (e.g., Ethyl Acetate, DCM) and wash the organic layer multiple times with water, then with saturated NaHCO₃ solution (to neutralize acids), and finally with brine.

    • Azeotropic Removal: After concentration, co-evaporating the crude product with a solvent like toluene can help remove the last traces of water and volatile acidic residues.

Data Summary & Purification

The key to a successful synthesis is differentiating the product from its main organic impurities.

Compound NameMolecular Weight (Monoisotopic)Typical Rf (EtOAc/Hex 1:1)Key Analytical Signature
1,7-Naphthyridine-2,6-diol (SM) 162.04 g/mol Very Low (Baseline)Insoluble in many organic solvents. M+1 peak at 163.
6-Chloro-1,7-naphthyridin-2(1H)-one (Product) 180.02 g/mol ~0.4 - 0.5M+1 peak at 181/183 (3:1 Cl isotope ratio). Broad N-H in ¹H NMR.
2,6-Dichloro-1,7-naphthyridine (Byproduct) 197.98 g/mol ~0.8 - 0.9M+1 peak at 199/201/203 (9:6:1 Cl₂ isotope ratio).[5] No N-H in ¹H NMR.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1,7-Naphthyridine-2,6-diol (1.0 eq).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 vol) to the flask. The mixture will likely be a slurry.

  • Heating: Begin stirring and slowly heat the reaction mixture to reflux (~110 °C). Maintain reflux for 4-12 hours.

    • Expert Tip: Monitor the reaction for completion. Take a small aliquot (~0.1 mL), quench it carefully into ice water, extract with ethyl acetate, and analyze the organic layer by LC-MS to check for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and water.

  • Precipitation: Very slowly and carefully, add the reaction mixture dropwise to the ice/water slurry. This step is highly exothermic and will release HCl gas. Ensure efficient cooling and ventilation. A solid precipitate should form.

  • Hydrolysis & Isolation: Stir the resulting aqueous slurry at room temperature for 1-2 hours to ensure selective hydrolysis of the dichloro intermediate. Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold diethyl ether or ethanol to aid in drying.

  • Drying: Dry the isolated solid under vacuum to yield the crude 6-Chloro-1,7-naphthyridin-2(1H)-one.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The crude product can often be purified by recrystallization. Common solvent systems include ethanol, isopropanol, or acetonitrile/water mixtures.

  • Procedure: Dissolve the crude solid in a minimum amount of the chosen boiling solvent. If the solution has color, you may add a small amount of activated carbon and hot-filter the mixture.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Oliveras, J. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6249. [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. (n.d.). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. [Link]

  • Góra, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

  • Dodge, M. E., et al. (2018). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Wawer, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]

  • ResearchGate. (2018). (PDF) Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. [Link]

  • ResearchGate. (2020). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19). [Link]

  • Indian Chemical Society. (n.d.). POCl₃-PCl₅ mixture: A robust chlorinating agent. [Link]

  • PubMed. (2022). 2,6-Dichloro-1,4-benzoquinone formation from chlorination of substituted aromatic antioxidants and its control by pre-ozonation in drinking water treatment plant. [Link]

  • Google Patents. (n.d.). Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.
  • RSC Publishing. (n.d.). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

  • Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your synthetic work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the potential challenges in this multi-step synthesis.

Introduction: A Plausible Synthetic Pathway

The synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one can be approached through a multi-step sequence, most commonly involving an initial Gould-Jacobs reaction to construct the core naphthyridine scaffold, followed by subsequent functional group manipulations. A logical and widely applicable synthetic route is outlined below. This guide will address potential side reactions and troubleshooting at each key stage of this pathway.

Synthetic_Pathway A 2-Amino-5-chloropyridine C Diethyl ((5-chloro-2-pyridyl)amino)methylenemalonate (Intermediate A) A->C Condensation B Diethyl ethoxymethylenemalonate (DEEM) B->C D 4-Hydroxy-6-chloro-1,7-naphthyridine-3-carboxylic acid ethyl ester (Intermediate B) C->D Thermal Cyclization (Gould-Jacobs) E 4-Hydroxy-6-chloro-1,7-naphthyridin-2(1H)-one (Intermediate C) D->E Hydrolysis & Decarboxylation F 6-Chloro-1,7-naphthyridin-2(1H)-one (Final Product) E->F Chlorination

Caption: Plausible synthetic pathway for 6-Chloro-1,7-naphthyridin-2(1H)-one.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: The Gould-Jacobs Reaction - Formation of the Naphthyridine Core

The cornerstone of this synthesis is the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.[1][2][3]

Question 1: My initial condensation reaction between 2-amino-5-chloropyridine and DEEM is sluggish or incomplete. What could be the issue?

Answer:

The initial step of the Gould-Jacobs reaction is a nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate (DEEM) by the amino group of 2-amino-5-chloropyridine.[4] Several factors can influence the rate and completeness of this reaction:

  • Reactivity of the Aminopyridine: The nucleophilicity of the amino group on the pyridine ring is crucial. While 2-aminopyridine is generally reactive, the presence of the electron-withdrawing chloro group at the 5-position can slightly reduce its nucleophilicity.

  • Reaction Temperature: This condensation is typically performed at elevated temperatures, often in the range of 100-140 °C.[3] Insufficient temperature can lead to a slow reaction rate.

  • Purity of Reagents: Ensure that both the 2-amino-5-chloropyridine and DEEM are of high purity. Impurities can interfere with the reaction. 2-amino-5-chloropyridine can be synthesized from 2-aminopyridine.[5][6][7]

  • Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of DEEM might drive the reaction to completion. However, this can complicate purification later.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS.

  • Extend Reaction Time: If the reaction is proceeding but is slow, extending the reaction time may be sufficient to achieve full conversion.

  • Solvent Choice: While the reaction is often run neat, a high-boiling inert solvent like diphenyl ether or Dowtherm A can be used to ensure a consistent reaction temperature.[1]

Question 2: During the thermal cyclization to form Intermediate B, I am observing a significant amount of the uncyclized Intermediate A remaining. How can I promote cyclization?

Answer:

The thermal intramolecular cyclization of the vinylogous amide intermediate is a critical step and often requires high temperatures.[8] Incomplete cyclization is a common issue.

  • Insufficient Temperature: This is the most common reason for incomplete cyclization. The Gould-Jacobs cyclization typically requires temperatures in the range of 240-260 °C.[3]

  • Reaction Time: The duration of the high-temperature exposure is also critical. Too short a time will result in incomplete reaction, while prolonged heating can lead to degradation.

  • Heat Transfer: Inefficient heat transfer in a large-scale reaction can lead to uneven heating and incomplete cyclization.

Troubleshooting Steps:

ParameterRecommended ActionRationale
Temperature Ensure the reaction mixture reaches and is maintained at the optimal cyclization temperature (typically 240-260 °C).The high activation energy of the electrocyclization requires significant thermal energy.
Solvent Use a high-boiling solvent such as diphenyl ether or Dowtherm A.These solvents provide excellent heat transfer and maintain a consistent high temperature.
Agitation Ensure vigorous stirring to promote even heat distribution.Prevents localized cold spots where the reaction may not proceed.
Microwave Irradiation Consider using microwave synthesis.Microwave heating can often lead to faster reaction times and improved yields for this type of cyclization.[8]

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Start -> Condition1; Condition1 -> Action1 [label="No"]; Action1 -> Condition2; Condition1 -> Condition2 [label="Yes"]; Condition2 -> Action2 [label="No"]; Action2 -> Condition3; Condition2 -> Condition3 [label="Yes"]; Condition3 -> Action3 [label="No"]; Action3 -> End; Condition3 -> End [label="Yes"]; }

Caption: Troubleshooting workflow for incomplete cyclization.

Question 3: I am observing the formation of a decarboxylated byproduct during the thermal cyclization step. How can I prevent this?

Answer:

Decarboxylation of the ester group at the 3-position can occur under the harsh thermal conditions of the Gould-Jacobs cyclization, leading to the formation of 4-hydroxy-6-chloro-1,7-naphthyridine.[1][9][10][11]

  • Excessive Temperature or Reaction Time: Prolonged exposure to very high temperatures can promote decarboxylation.[8]

  • Presence of Water: Traces of water in the reaction mixture can facilitate the hydrolysis of the ester to a carboxylic acid, which is more prone to decarboxylation at high temperatures.

Troubleshooting Steps:

  • Optimize Temperature and Time: Carefully control the reaction temperature and time to find the optimal balance between efficient cyclization and minimal decarboxylation.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize hydrolysis of the ester.

  • Purification: If a small amount of the decarboxylated byproduct is formed, it can often be separated from the desired product by column chromatography.

Part 2: Hydrolysis and Decarboxylation

This stage involves the conversion of the ethyl ester (Intermediate B) to the corresponding carboxylic acid, followed by decarboxylation to yield Intermediate C.

Question 4: My hydrolysis of the ethyl ester (Intermediate B) is not going to completion. What can I do?

Answer:

Ester hydrolysis is a standard transformation, but steric hindrance or the nature of the heterocyclic system can sometimes make it challenging.

  • Insufficient Base or Acid: Ensure that a sufficient excess of the hydrolyzing agent (e.g., NaOH, KOH, or a strong acid) is used.

  • Reaction Temperature: Heating is often required to drive the hydrolysis to completion.

  • Solvent System: A co-solvent such as ethanol or methanol is typically used to ensure the solubility of the ester.

Troubleshooting Steps:

ParameterRecommended ActionRationale
Reagent Stoichiometry Use a larger excess of base (e.g., 3-5 equivalents of NaOH or KOH).Ensures complete saponification of the ester.
Temperature Increase the reaction temperature to reflux.Provides the necessary activation energy for hydrolysis.
Solvent Ensure a homogeneous solution. If the starting material is not fully dissolved, add more co-solvent.Improves the contact between the ester and the hydrolyzing agent.

Question 5: The decarboxylation of the carboxylic acid intermediate is slow or incomplete. How can I improve this step?

Answer:

Decarboxylation of heteroaromatic carboxylic acids can sometimes be difficult and require specific conditions.

  • Thermal Decarboxylation: This is often achieved by heating the carboxylic acid in a high-boiling solvent like diphenyl ether or by heating the solid neat under vacuum.

  • Catalysis: In some cases, the presence of copper powder or copper chromite can catalyze the decarboxylation.

Troubleshooting Steps:

  • Increase Temperature: Carefully increase the temperature of the reaction, monitoring for any signs of decomposition.

  • Use a Catalyst: Add a catalytic amount of copper powder or copper chromite to the reaction mixture.

  • Vacuum: Performing the thermal decarboxylation under vacuum can help to remove CO2 and drive the reaction to completion.

Part 3: Chlorination

The final step involves the conversion of the hydroxyl group at the 2-position of Intermediate C to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl3).

Question 6: My chlorination reaction with POCl3 is giving a low yield and multiple byproducts. What are the likely side reactions?

Answer:

Chlorination with POCl3 is a powerful but often aggressive reaction that can lead to several side products if not properly controlled.[12][13]

  • Over-chlorination: The pyridine ring is susceptible to electrophilic attack, and under harsh conditions, additional chlorine atoms may be introduced onto the ring.

  • Decomposition: Naphthyridine derivatives can be sensitive to strong acids and high temperatures, leading to decomposition and tar formation.

  • Reaction with other functional groups: If other sensitive functional groups are present on the molecule, they may also react with POCl3.

Troubleshooting Steps:

ParameterRecommended ActionRationale
Temperature Control Perform the reaction at the lowest effective temperature. Start at a lower temperature and slowly warm the reaction mixture.Minimizes decomposition and non-selective side reactions.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Prevents over-reaction and the formation of byproducts.
Use of a Co-solvent Consider using a high-boiling inert solvent like toluene or xylene.Can help to moderate the reaction and improve selectivity.
Work-up Procedure Quench the reaction carefully by slowly adding the reaction mixture to ice water.The hydrolysis of excess POCl3 is highly exothermic and needs to be controlled.

digraph "Chlorination_Side_Reactions" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="Low Yield/Byproducts in Chlorination"]; Problem1 [label="Over-chlorination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution1 [label="- Lower reaction temperature\n- Reduce reaction time\n- Use milder chlorinating agent (e.g., SOCl2) if applicable"]; Problem2 [label="Decomposition/Tar Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution2 [label="- Lower reaction temperature\n- Use a co-solvent\n- Ensure efficient stirring"]; Problem3 [label="Incomplete Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution3 [label="- Gradually increase temperature\n- Extend reaction time\n- Ensure sufficient POCl3"];

Start -> Problem1; Start -> Problem2; Start -> Problem3; Problem1 -> Solution1; Problem2 -> Solution2; Problem3 -> Solution3; }

Caption: Common side reactions in the chlorination step and their solutions.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of Diethyl ((5-chloro-2-pyridyl)amino)methylenemalonate (Intermediate A)
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-chloropyridine (1 equiv.) and diethyl ethoxymethylenemalonate (1.05 equiv.).

  • Heat the mixture with stirring at 120-130 °C for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The resulting crude product can often be used in the next step without further purification.

Protocol 2: Synthesis of 4-Hydroxy-6-chloro-1,7-naphthyridine-3-carboxylic acid ethyl ester (Intermediate B)
  • In a separate round-bottom flask, heat diphenyl ether to 250-260 °C under a nitrogen atmosphere.

  • Slowly add the crude Intermediate A to the hot diphenyl ether with vigorous stirring.

  • Maintain the temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature. The product will often precipitate.

  • Dilute the mixture with hexane to further precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum.

Protocol 3: Synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one (Final Product)
  • Hydrolysis: To a solution of Intermediate B in ethanol, add an aqueous solution of sodium hydroxide (3-5 equiv.).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

  • Decarboxylation: Heat the crude carboxylic acid in a high-boiling solvent (e.g., diphenyl ether) or neat under vacuum at a temperature sufficient to induce decarboxylation (typically >200 °C).

  • Chlorination: To the resulting 4-hydroxy-6-chloro-1,7-naphthyridin-2(1H)-one, add phosphorus oxychloride (POCl3) and heat the mixture, carefully controlling the temperature.

  • After the reaction is complete, carefully quench the reaction mixture with ice water and neutralize with a base.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Bala, S., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(7), 1948. Available from: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • U.S. Patent No. 3,985,759. (1976). Process for preparing 2-amino-5-chloropyridine.
  • BenchChem. (2025).
  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • BenchChem. (2025).
  • Huo, C., et al. (2022). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 27(19), 6296.
  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.
  • U.S. Patent No. 3,985,759. (1976). Process for preparing 2-amino-5-chloropyridine.
  • Zare, A., et al. (2013). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 3(44), 21469-21474.
  • Chinese Patent No. CN114455557A. (2022).
  • Organic Chemistry Portal. (n.d.).
  • Chugunova, E., et al. (2021).
  • Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry [Video]. YouTube.
  • MacMillan, D. W. C., et al. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(23), 3345–3365.
  • ChemicalBook. (2024).
  • Avantor. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.
  • BenchChem. (2025).
  • Das, B., et al. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10), 1645-1652.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Jena Bioscience. (n.d.). Application Guide Isothermal Reaction and Troubleshooting.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44301.
  • Zare, A., et al. (2013). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 3(44), 21469-21474.
  • Chinese Patent No. CN106632014A. (2017).

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-1,7-naphthyridin-2(1H)-one

Welcome to a definitive guide on the safe and compliant disposal of 6-Chloro-1,7-naphthyridin-2(1H)-one (CAS No. 93493-68-6). As researchers and drug development professionals, our responsibility extends beyond discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a definitive guide on the safe and compliant disposal of 6-Chloro-1,7-naphthyridin-2(1H)-one (CAS No. 93493-68-6). As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its proper disposal. This document provides the essential operational framework to manage this compound's waste stream, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are built on a foundation of risk assessment, regulatory awareness, and proven laboratory best practices.

Hazard Identification and Risk Assessment: Know Your Compound

Understanding the intrinsic hazards of 6-Chloro-1,7-naphthyridin-2(1H)-one is the critical first step in establishing a safe disposal workflow. This compound is a chlorinated heterocyclic molecule, and its hazard profile dictates the necessary handling precautions.[1][2]

Based on available Safety Data Sheet (SDS) information, the compound is classified with the following hazards:

  • H302: Harmful if swallowed: Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, or inflammation.

  • H319: Causes serious eye irritation: Contact with eyes can result in significant and potentially damaging irritation.[1]

These classifications necessitate careful handling with appropriate Personal Protective Equipment (PPE) at all times, not just during synthesis or use, but critically, during all waste handling and disposal activities.

Property Value Source
CAS Number 93493-68-6[1][3]
Molecular Formula C₈H₅ClN₂O[1][4]
Molecular Weight 180.59 g/mol [1]
Appearance White to off-white solid[3]
Melting Point 304-306 °C[3][5]
GHS Hazard Statements H302, H315, H319[1]

Pre-Disposal Management and Waste Segregation

Effective waste management begins long before a container is full. It starts with mindful laboratory practice. The cardinal rule for the disposal of this compound is segregation .

Due to its chlorinated nature, 6-Chloro-1,7-naphthyridin-2(1H)-one must never be mixed with non-halogenated organic waste. The reason for this is rooted in the final disposal technology. Chlorinated waste requires high-temperature incineration with specialized acid gas scrubbers to neutralize the hydrochloric acid (HCl) gas produced during combustion.[2] Mixing it with non-halogenated streams contaminates large volumes of solvent and can damage incinerators not equipped for acid gas, leading to non-compliance and environmental harm.

Key Principles:

  • Minimize Waste: Plan experiments to use the minimum amount of material necessary.

  • Designated Waste Containers: Establish clearly labeled, dedicated waste containers for "Halogenated Organic Solid Waste" and "Halogenated Organic Liquid Waste."

  • Avoid Contamination: Never dispose of this compound down the drain or in general trash.[6][7] This is a regulatory violation and introduces a persistent organic pollutant into wastewater streams.

Personal Protective Equipment (PPE) for Disposal

When handling waste containing 6-Chloro-1,7-naphthyridin-2(1H)-one, the following PPE is mandatory to mitigate the risks of skin/eye irritation and accidental ingestion:

  • Hand Protection: Wear nitrile gloves. For tasks involving large quantities or potential for splashing, consider double-gloving.

  • Eye Protection: Chemical splash goggles are required at a minimum. A face shield worn over goggles is recommended when handling liquid waste.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

Always handle the waste within a certified chemical fume hood to prevent inhalation of any fine powders or aerosols.[8]

Step-by-Step Disposal Protocol

Follow this procedural workflow for the safe collection and disposal of different waste streams containing 6-Chloro-1,7-naphthyridin-2(1H)-one.

Workflow for Disposal of 6-Chloro-1,7-naphthyridin-2(1H)-one

DisposalWorkflow Disposal Workflow for 6-Chloro-1,7-naphthyridin-2(1H)-one cluster_source Source of Waste cluster_collection Waste Collection & Segregation cluster_process Intermediate Processing cluster_final Final Disposal Pathway Unused_Solid Unused/Expired Solid Compound Solid_Waste_Container HALOGENATED Solid Waste Container Unused_Solid->Solid_Waste_Container Contaminated_Solids Contaminated Solids (Gloves, Weigh Paper, Wipes) Contaminated_Solids->Solid_Waste_Container Contaminated_Glassware Contaminated Glassware (Beakers, Flasks) Rinse Triple Rinse with Appropriate Solvent Contaminated_Glassware->Rinse Decontaminate Liquid_Waste Liquid Waste Solutions (e.g., from reaction workups) Liquid_Waste_Container HALOGENATED Liquid Waste Container Liquid_Waste->Liquid_Waste_Container EHS_Pickup Store Securely for EHS Pickup Solid_Waste_Container->EHS_Pickup Liquid_Waste_Container->EHS_Pickup Rinsate Collect Rinsate Rinse->Rinsate Rinsate->Liquid_Waste_Container

Caption: Decision workflow for segregating and collecting waste streams.

Experimental Protocol:

A. Decontamination of Labware (e.g., flasks, beakers, spatulas)

  • Initial Rinse: Rinse the contaminated item with a small amount of a suitable solvent (e.g., acetone, ethyl acetate) to dissolve any residual compound. Pour this rinsate directly into the designated "Halogenated Organic Liquid Waste" container.

  • Repeat: Perform this rinse two more times (for a total of three rinses). This "triple rinse" procedure is a standard practice to ensure that the container is decontaminated.

  • Final Cleaning: After triple rinsing, the labware can be washed with soap and water as usual.

B. Collection of Solid Waste

  • Container: Use a puncture-resistant container with a secure lid, clearly labeled "Halogenated Organic Solid Waste." A polyethylene drum or a dedicated bucket is often suitable.[9]

  • Collection: Place all materials grossly contaminated with 6-Chloro-1,7-naphthyridin-2(1H)-one into this container. This includes:

    • Unused or expired solid compound.

    • Contaminated weighing papers and disposable spatulas.

    • Contaminated gloves, bench paper, and wipes from spill cleanup.

  • Closure: Keep the container closed at all times except when adding waste.[9]

C. Collection of Liquid Waste

  • Container: Use a chemically resistant container (e.g., a 4-liter glass bottle or a specialized carboy) with a screw cap, clearly labeled "Halogenated Organic Liquid Waste."[6][9]

  • Contents Label: In addition to the hazard class label, maintain a list of the contents on the container, including "6-Chloro-1,7-naphthyridin-2(1H)-one" and any solvents used.

  • Collection: Carefully pour all liquid waste containing the compound, including the rinsate from labware decontamination, into this container using a funnel.

  • Capacity: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[6]

Waste Storage and Final Disposal

  • Labeling: Ensure all waste containers are accurately and fully labeled with the words "Hazardous Waste," the name of the chemical(s), and the associated hazards (Irritant, Harmful). Your institution's Environmental Health and Safety (EHS) office will provide specific labels.[9]

  • Storage: Store the sealed waste containers in a designated, secondary containment area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

  • Pickup and Disposal: Contact your institution's EHS office to schedule a pickup for your hazardous waste. They are responsible for consolidating waste and arranging for its transport and ultimate disposal by a licensed hazardous waste management company. Never attempt to dispose of this waste through a private contractor yourself.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship. Your diligence ensures that the impact of your research is positive and that the lifecycle of every chemical is managed responsibly.

References

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Cui, H., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-chloro-1,7-naphthyridin-2(1h)-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2017). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. Retrieved from [Link]

  • Kaestner, S. A., et al. (2019). Survey of guidelines and current practices for safe handling of antineoplastic and other hazardous drugs used in 24 countries. Journal of Oncology Pharmacy Practice, 25(8), 1855-1873. Retrieved from [Link]

  • Kornienko, V. L., & Korniienko, A. V. (2019). Disposal of Chlorine-Containing Wastes. In Green Chemistry. IntechOpen. Retrieved from [Link]

  • PubMed. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]

  • PubMed. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Retrieved from [Link]

  • University of Louisville Department of Environmental Health and Safety. (n.d.). Waste Disposal Manual. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,7-naphthyridin-8(7H)-one. Retrieved from [Link]

  • Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3326. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine. Retrieved from [Link]

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